

# Application Notes and Protocols for OG 488 Alkyne in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: OG 488 alkyne

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## Introduction to OG 488 Alkyne in Super-Resolution Imaging

Oregon Green 488 (OG 488) Alkyne is a bright, green-fluorescent probe that has emerged as a valuable tool for advanced cellular imaging. As a fluorinated derivative of fluorescein, OG 488 exhibits enhanced photostability and a lower pKa (4.8) compared to its parent molecule, making it less sensitive to pH fluctuations in the physiological range and a more robust fluorophore for quantitative studies.<sup>[1]</sup> Its spectral properties, with an excitation maximum at approximately 496 nm and an emission maximum at 524 nm, are ideally suited for excitation with the common 488 nm laser line.<sup>[2]</sup>

The alkyne functional group on OG 488 allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".<sup>[1]</sup> This labeling strategy enables the precise and stable incorporation of OG 488 into specific cellular targets, such as proteins, nucleic acids, and glycans, for subsequent visualization. These favorable characteristics, combined with its performance in advanced imaging modalities, make **OG 488 Alkyne** a compelling choice for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).

## Data Presentation: Photophysical and Spectroscopic Properties

The key properties of **OG 488 Alkyne** are summarized in the table below for easy reference.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	496 nm	[2]
Emission Maximum ( $\lambda_{em}$ )	524 nm	[2]
Molar Extinction Coefficient	84,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield	~0.91	[3]
pKa	4.8	[1]
Recommended Excitation Laser	488 nm	[1]
Recommended STED Depletion Laser	592 nm	[4][5][6]
Photon Count (Live-cell STORM)	~900	[7]

## OG 488 Alkyne for STED Microscopy

STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of the excitation spot with a second, donut-shaped laser beam, effectively narrowing the point-spread function. OG 488 has been demonstrated to be a suitable dye for STED imaging, offering good performance and photostability, particularly when used with specific embedding media.[8][9][10][11]

### Advantages of OG 488 in STED:

- **High Photostability:** OG 488 shows good resistance to photobleaching under the high laser intensities used in STED, especially in polyvinyl alcohol-based mounting media like PGA.[8]

- **Effective Depletion:** It can be efficiently depleted using a 592 nm laser, a common wavelength available on commercial STED systems.[4][5][6]
- **Multicolor Imaging:** OG 488 can be paired with other fluorophores for multicolor STED imaging, enabling the simultaneous visualization of multiple targets at super-resolution.[5][6] For instance, it has been successfully used in two-color STED with dyes like BD Horizon V500.[6]

## Quantitative Performance in STED:

Parameter	Condition	Value	Reference
Photostability	In PGA mounting medium	High	[8]
Photostability	In PBS	Moderate	[8]
Photostability	In Mowiol	Low	[8]
Achievable Resolution	With 592 nm STED laser	< 80 nm	[5]
Fractional Depletion	CW-STED	Up to 50%	[3]

## OG 488 Alkyne for STORM Microscopy

STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. By localizing individual molecules over thousands of frames, a super-resolved image is reconstructed. While red-emitting cyanine dyes like Alexa Fluor 647 are the benchmark for STORM, green-emitting dyes are crucial for multicolor imaging.

## Application of OG 488 in STORM:

- **Live-Cell Imaging:** Oregon Green dyes are particularly recommended for live-cell STORM.[7] This is attributed to their cell permeability and the presence of endogenous reducing agents like glutathione, which can facilitate photoswitching without the need for toxic imaging buffers.[12]

- **Photoswitching:** Like other fluorescein derivatives, OG 488 can be induced to blink, a prerequisite for STORM imaging. This process is highly dependent on the chemical environment, specifically the imaging buffer.[\[13\]](#)[\[14\]](#) For green dyes like the spectrally similar ATTO 488, imaging buffers containing mercaptoethylamine (MEA) are recommended to promote the desired photoswitching behavior.[\[13\]](#)[\[14\]](#)

## Quantitative Performance in STORM:

Parameter	Condition	Value	Reference
Photon Count	Live cells, with endogenous thiols	~900 photons/switching event	
Recommended Imaging Buffer	For fixed cells (inferred)	MEA-based buffer with oxygen scavenger	<a href="#">[13]</a> <a href="#">[14]</a>
Activation Laser	For photoswitching	UV-Violet (e.g., 405 nm)	

## Experimental Protocols

### Protocol 1: Labeling of Cellular Targets with OG 488 Alkyne via Click Chemistry

This protocol provides a general workflow for labeling azide-modified biomolecules within fixed cells. This is applicable for targets that have been metabolically labeled with an azide-containing precursor (e.g., azido sugars, amino acids, or nucleosides).

Materials:

- Fixed and permeabilized cells containing azide-modified targets
- **OG 488 Alkyne**, 10 mM stock in DMSO
- Copper(II) sulfate ( $\text{CuSO}_4$ ), 100 mM stock in water
- TBTA or THPTA ligand, 200 mM stock in water or DMSO

- Sodium ascorbate, 100 mM stock in water (prepare fresh)
- Phosphate-buffered saline (PBS)
- BSA (Bovine Serum Albumin)

Procedure:

- Prepare the Click Reaction Cocktail: For each 1 mL of labeling solution, mix the following components in order. Vortex gently after each addition.
  - PBS (to final volume of 1 mL)
  - **OG 488 Alkyne** stock (final concentration 1-10  $\mu$ M)
  - THPTA/TBTA ligand stock (final concentration 250-500  $\mu$ M)
  - $\text{CuSO}_4$  stock (final concentration 50-100  $\mu$ M)
  - Freshly prepared Sodium Ascorbate stock (final concentration 2.5-5 mM)
- Cell Labeling:
  - Wash the fixed and permeabilized cells three times with PBS containing 1% BSA.
  - Remove the wash buffer and add the click reaction cocktail to the cells.
  - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
  - Remove the click reaction cocktail.
  - Wash the cells three times for 5 minutes each with PBS containing 1% BSA.
  - Perform a final wash with PBS.
- Sample Mounting: The sample is now ready for mounting for super-resolution microscopy as described in the subsequent protocols.

## Protocol 2: STED Imaging of OG 488-Labeled Samples

### Materials:

- OG 488-labeled sample on a #1.5 coverslip
- STED-compatible mounting medium (e.g., PGA-based medium for optimal photostability[8])
- STED microscope with a 488 nm excitation laser and a 592 nm depletion laser

### Procedure:

- Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide using a STED-compatible mounting medium. For optimal performance with OG 488, a PGA-based medium is recommended.[8]
- Microscope Setup:
  - Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion).
  - Set the excitation laser to 488-490 nm.[4]
  - Set the depletion laser to 592 nm.[4]
  - Set the detection window to capture the emission of OG 488 (e.g., 500-580 nm).[4]
- Image Acquisition:
  - First, acquire a conventional confocal image to locate the region of interest. Use low laser power to minimize photobleaching.
  - Switch to STED mode. Increase the 488 nm excitation laser power as needed.
  - Gradually increase the power of the 592 nm depletion laser. Higher depletion power will yield higher resolution, but also increases photobleaching. Find a balance that provides good resolution with an acceptable signal-to-noise ratio.
  - Optimize pixel size (e.g., 20-25 nm) and scan speed for your sample.

- Acquire the STED image. Frame averaging can be used to improve the signal-to-noise ratio.

## Protocol 3: (d)STORM Imaging of OG 488-Labeled Samples

Materials:

- OG 488-labeled sample on a #1.5 coverslip
- STORM imaging buffer (see below)
- STORM microscope with a 488 nm imaging laser and a 405 nm activation laser

STORM Imaging Buffer (MEA-based):

- Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX solution: 14 mg glucose oxidase, 50  $\mu$ L of 17 mg/mL catalase, in 200  $\mu$ L of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl)
- 1 M MEA (cysteamine) solution, pH ~8
- To prepare 700  $\mu$ L of imaging buffer, add 7  $\mu$ L of GLOX and 70  $\mu$ L of 1 M MEA to 623  $\mu$ L of Buffer B.[\[13\]](#) This buffer should be prepared fresh before each imaging session.

Procedure:

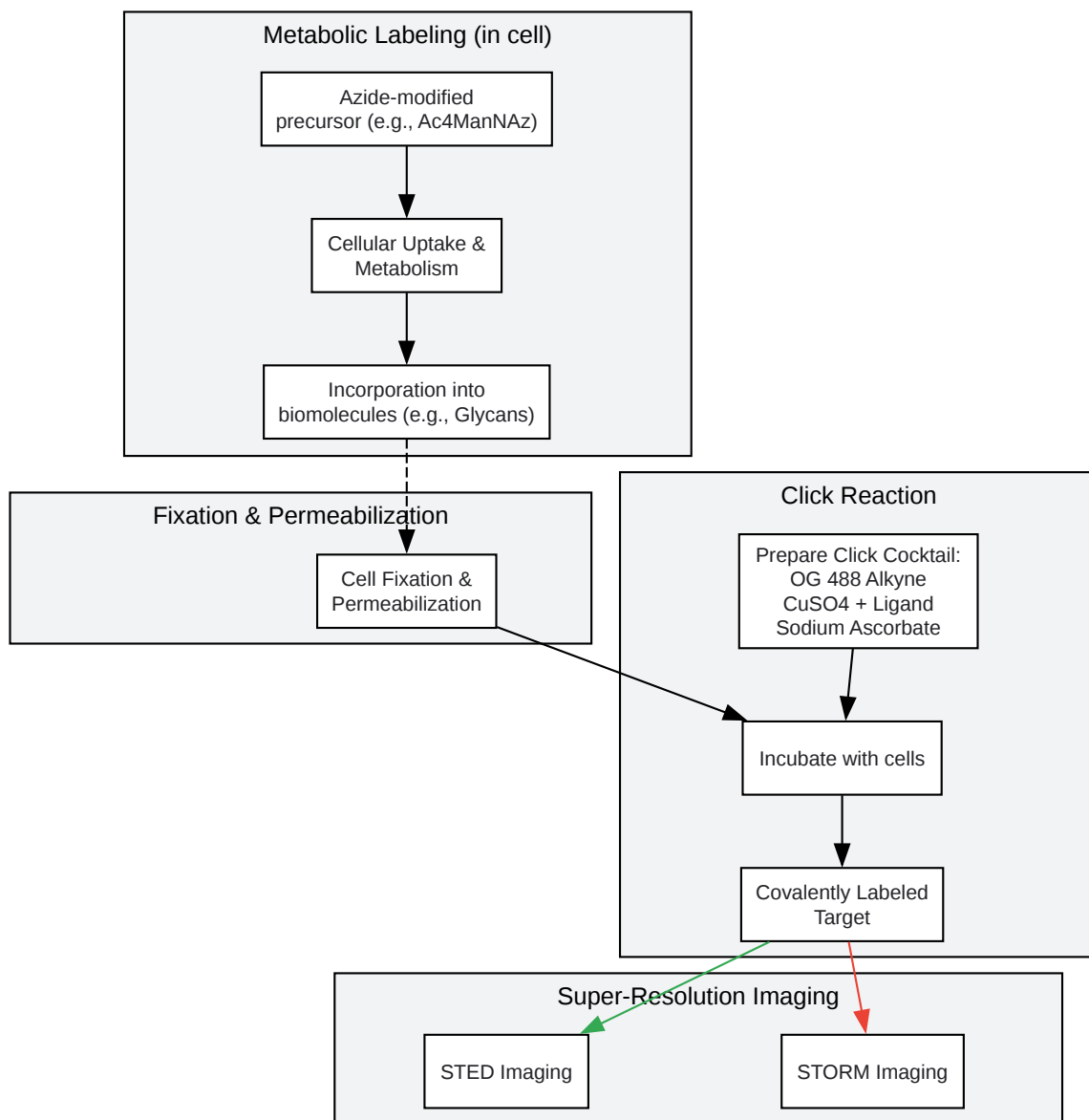
- Sample Mounting: Mount the labeled cells in a suitable imaging chamber (e.g., Lab-Tek chambered cover glass).
- Microscope Setup:
  - Use a high numerical aperture objective (e.g., 100x/1.4 NA oil immersion) for TIRF or HiLo illumination.
  - Replace the storage/wash buffer with the freshly prepared STORM imaging buffer.

- Image Acquisition:
  - Illuminate the sample with the 488 nm laser at high power (e.g., 1-2 kW/cm<sup>2</sup>) to induce photoswitching and drive most of the OG 488 molecules into the dark state.
  - Simultaneously, use a low-power 405 nm activation laser to sparsely reactivate a subset of molecules in each frame.
  - Adjust the 405 nm laser power to ensure that only a few, well-separated single molecules are fluorescent in each frame.
  - Acquire a long series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- Image Reconstruction:
  - Process the acquired image series with a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM). The software will detect and fit the point-spread function of each single-molecule event to determine its precise coordinates.
  - Reconstruct the final super-resolution image from the list of localizations.

## Visualizations

### Click Chemistry Labeling Workflow

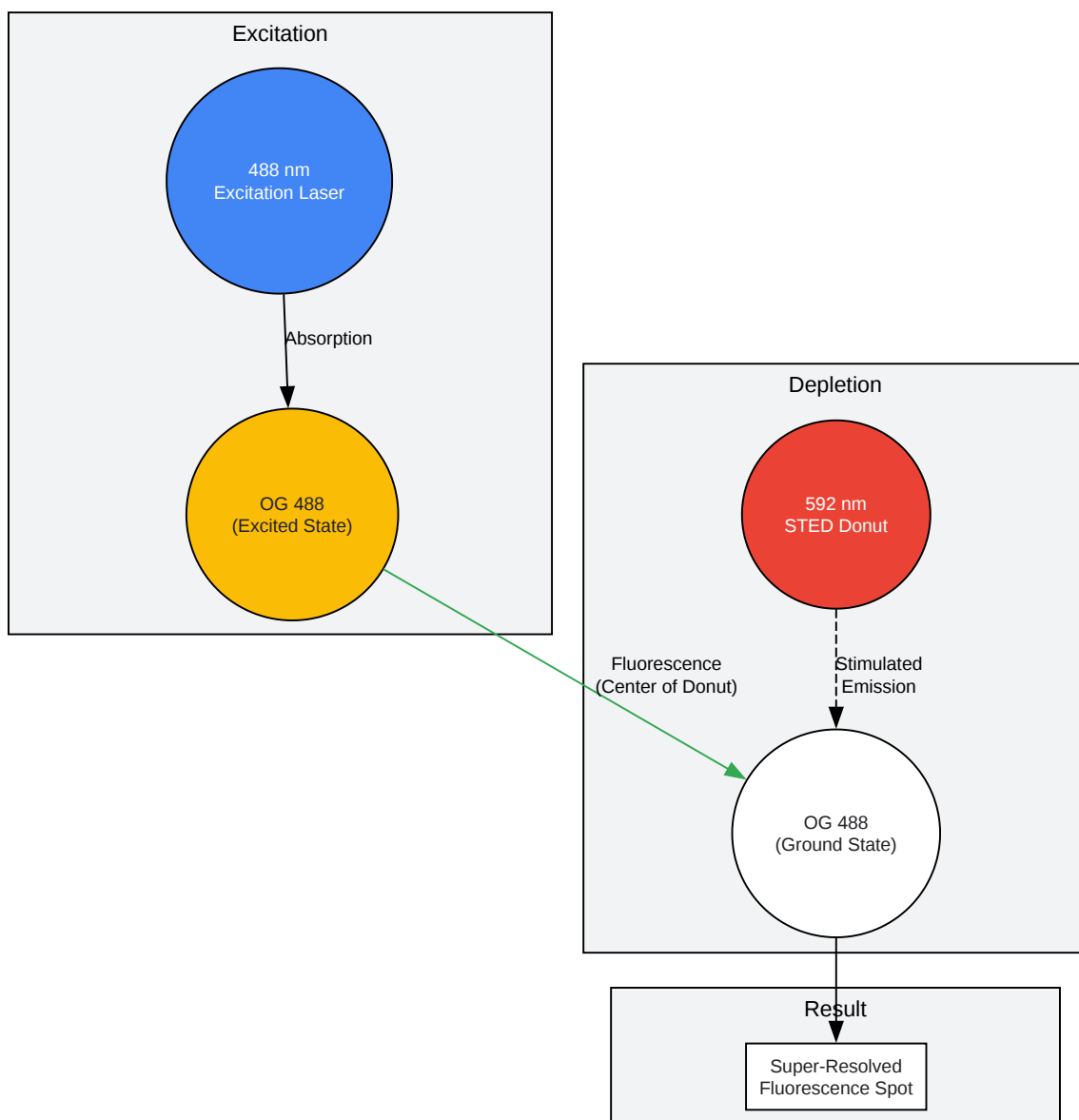




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Caption: Workflow for labeling cellular targets with **OG 488 Alkyne**.

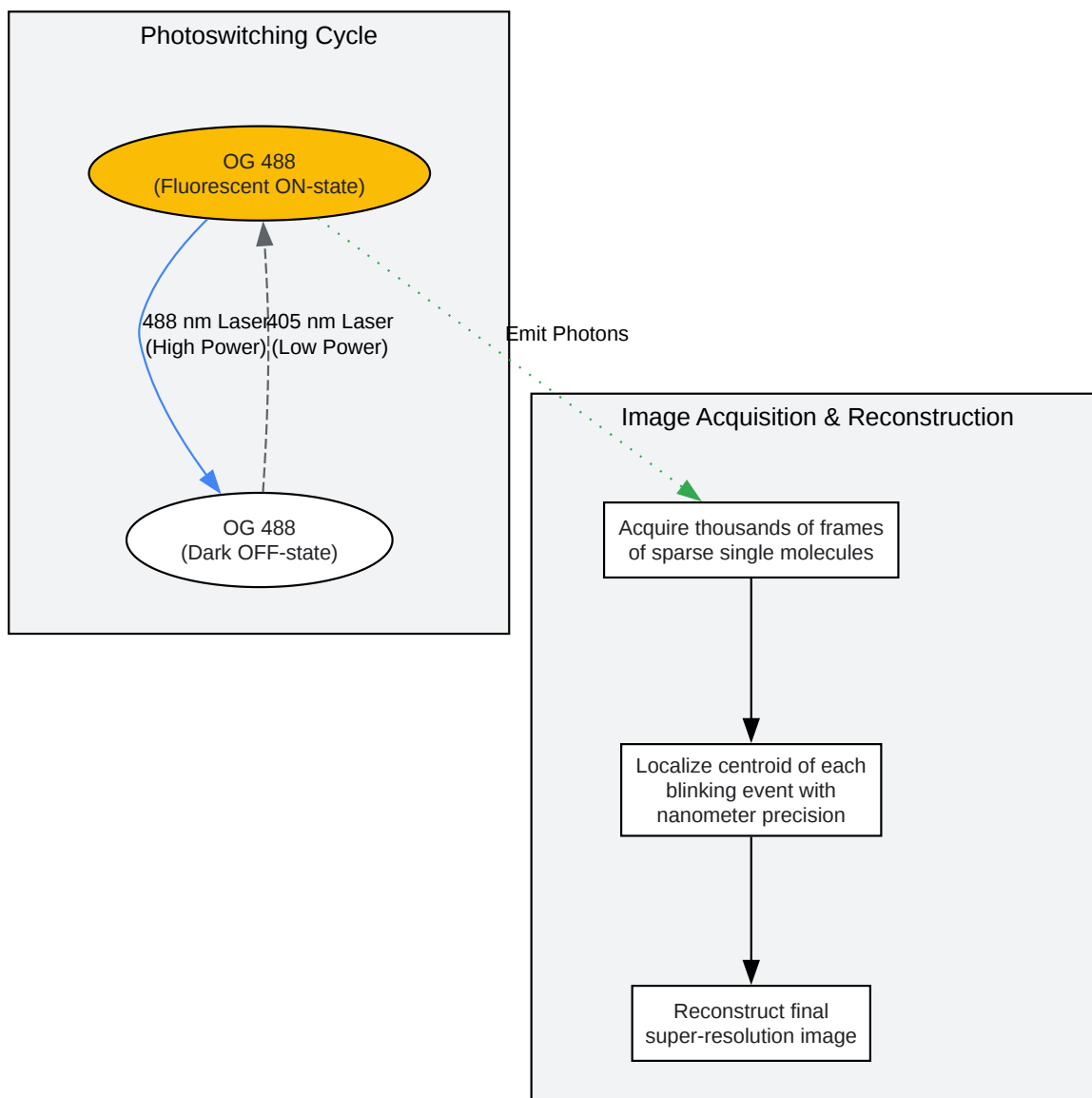
## Principle of STED Microscopy with OG 488



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Caption: STED microscopy principle using OG 488.

## Principle of (d)STORM Microscopy with OG 488



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Caption: (d)STORM microscopy principle using OG 488.

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